molecular formula C6H14O3 B12714378 1,2,3-Hexanetriol, (2R,3S)-rel- CAS No. 83134-92-3

1,2,3-Hexanetriol, (2R,3S)-rel-

Cat. No.: B12714378
CAS No.: 83134-92-3
M. Wt: 134.17 g/mol
InChI Key: XYXCXCJKZRDVPU-NTSWFWBYSA-N
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Description

Contextual Significance within Triol Chemistry and Polyol Derivatives

Triols, like 1,2,3-Hexanetriol (B1622267), are a significant class of polyols. Their multiple hydroxyl groups allow them to participate in a wide range of chemical reactions, including esterification, etherification, and polymerization. ontosight.ai This versatility makes them valuable intermediates in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. ontosight.ai They are also utilized in the production of polymers such as polyesters and polyurethanes. ontosight.ai

The presence of multiple hydroxyl groups also imparts specific physical properties, such as water solubility and the ability to form hydrogen bonds. solubilityofthings.com This is a key characteristic of polyols and influences their application in diverse fields. For instance, the related compound 1,2,6-hexanetriol (B48424) is noted for its use as a humectant and in improving the efficacy of active ingredients in various formulations. wikipedia.org The specific stereochemistry of (2R,3S)-rel-1,2,3-Hexanetriol makes it a valuable chiral building block, enabling the synthesis of enantiomerically pure complex molecules.

Naming Conventions and Stereochemical Designation of (2R,3S)-rel-1,2,3-Hexanetriol

The name "(2R,3S)-rel-1,2,3-Hexanetriol" provides precise information about the molecule's structure. The "1,2,3" indicates that the hydroxyl groups are located on the first, second, and third carbon atoms of the hexane (B92381) chain. The "(2R,3S)" designation refers to the absolute configuration of the chiral centers at carbons 2 and 3, as determined by the Cahn-Ingold-Prelog priority rules. pressbooks.pub

The term "rel" is short for relative and indicates that the compound is a racemic mixture of the (2R,3S) enantiomer and its mirror image, the (2S,3R) enantiomer. fda.govfda.gov In a racemic mixture, these two enantiomers are present in equal amounts. ontosight.ai

Key Stereochemical Terms:

TermDefinition
Chiral Center A carbon atom that is attached to four different types of atoms or groups of atoms.
Enantiomers Stereoisomers that are non-superimposable mirror images of each other.
Diastereomers Stereoisomers that are not mirror images of each other.
Racemic Mixture A mixture containing equal amounts of two enantiomers. ontosight.ai
(R) and (S) Configuration A system for naming the configuration of a chiral center, based on the Cahn-Ingold-Prelog priority rules. "R" (from the Latin rectus) means right, and "S" (from the Latin sinister) means left. pressbooks.pub

Structural Framework of 1,2,3-Hexanetriol Isomers

The 1,2,3-Hexanetriol molecule has two chiral centers at the C2 and C3 positions, which gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). ontosight.aifda.govfda.gov

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing, for example (2R,3R) and (2R,3S), is diastereomeric.

The (2R,3S)-rel- designation specifically refers to the racemic mixture of the (2R,3S) and (2S,3R) enantiomers. nih.gov

Table of 1,2,3-Hexanetriol Isomers:

IsomerStereochemical Relationship
(2R,3R)-1,2,3-HexanetriolEnantiomer of (2S,3S)
(2S,3S)-1,2,3-HexanetriolEnantiomer of (2R,3R)
(2R,3S)-1,2,3-HexanetriolEnantiomer of (2S,3R)
(2S,3R)-1,2,3-HexanetriolEnantiomer of (2R,3S)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83134-92-3

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

(2R,3S)-hexane-1,2,3-triol

InChI

InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

XYXCXCJKZRDVPU-NTSWFWBYSA-N

Isomeric SMILES

CCC[C@@H]([C@@H](CO)O)O

Canonical SMILES

CCCC(C(CO)O)O

Origin of Product

United States

Stereochemical Considerations and Chirality of 1,2,3 Hexanetriol Systems

Principles of Chirality in Vicinal Diol and Triol Architectures

Chirality in vicinal diols and triols, such as 1,2,3-hexanetriol (B1622267), arises from the presence of stereogenic centers, which are typically carbon atoms bonded to four different substituents. In the case of 1,2,3-hexanetriol, the carbons at positions 2 and 3 are chiral centers, as they are each attached to a hydrogen atom, a hydroxyl group, and two different carbon-containing fragments. ontosight.aiontosight.ai The spatial arrangement of these substituents around the chiral centers determines the molecule's three-dimensional structure and its optical activity. ontosight.ai

Molecules with multiple stereocenters, like 1,2,3-hexanetriol, can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). askfilo.commasterorganicchemistry.com The specific arrangement of hydroxyl groups in vicinal triol systems is crucial, as it influences the molecule's ability to form intramolecular hydrogen bonds, which in turn affects its conformation and physical properties. The structural fragment of 1,2,3-prim,sec,sec-triols, to which 1,2,3-hexanetriol belongs, is a common motif in many natural products. rsc.orgresearchgate.net

Enantiomeric and Diastereomeric Relationships Among 1,2,3-Hexanetriol Stereoisomers

With two chiral centers at C2 and C3, 1,2,3-hexanetriol can exist as a maximum of 22 = 4 stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers. researchgate.net The (2R,3S) and (2S,3R) forms constitute one enantiomeric pair, while the (2R,3R) and (2S,3S) forms make up the other. ontosight.aiontosight.aiaskfilo.com The relationship between a member of one pair and a member of the other pair is diastereomeric. For instance, (2R,3S)-1,2,3-hexanetriol and (2R,3R)-1,2,3-hexanetriol are diastereomers. askfilo.comaskfilo.com

The designation "rel" in (2R,3S)-rel-1,2,3-Hexanetriol signifies a racemic mixture, meaning it contains equal amounts of the (2R,3S) and (2S,3R) enantiomers. nih.gov Enantiomers share identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in equal but opposite directions. askfilo.com Diastereomers, on the other hand, have different physical properties.

Table 1: Stereoisomers of 1,2,3-Hexanetriol and their Relationships

StereoisomerEnantiomeric Relationship with:Diastereomeric Relationship with:
(2R,3S)-1,2,3-Hexanetriol(2S,3R)-1,2,3-Hexanetriol(2R,3R)-1,2,3-Hexanetriol, (2S,3S)-1,2,3-Hexanetriol
(2S,3R)-1,2,3-Hexanetriol(2R,3S)-1,2,3-Hexanetriol(2R,3R)-1,2,3-Hexanetriol, (2S,3S)-1,2,3-Hexanetriol
(2R,3R)-1,2,3-Hexanetriol(2S,3S)-1,2,3-Hexanetriol(2R,3S)-1,2,3-Hexanetriol, (2S,3R)-1,2,3-Hexanetriol
(2S,3S)-1,2,3-Hexanetriol(2R,3R)-1,2,3-Hexanetriol(2R,3S)-1,2,3-Hexanetriol, (2S,3R)-1,2,3-Hexanetriol

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of chiral molecules like the stereoisomers of 1,2,3-hexanetriol is a critical task in stereochemistry. rsc.org While X-ray crystallography can provide definitive structural information, obtaining suitable crystals can be challenging. rsc.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and chiroptical techniques, are therefore widely employed. rsc.orgnih.gov

A notable method for assigning the absolute configuration of 1,2,3-prim,sec,sec-triols involves the use of chiral derivatizing agents, such as the (R)- and (S)-enantiomers of α-methoxy-α-phenylacetic acid (MPA). nih.govresearchgate.netresearchgate.net By comparing the 1H NMR spectra of the resulting tris-(R)- and tris-(S)-MPA ester derivatives, the absolute configuration of the original triol can be determined. nih.govresearchgate.net The chemical shift differences (ΔδRS = δR - δS) of specific protons, particularly those at the C2 and C3 positions, provide a diagnostic tool for this assignment. nih.govnih.gov

Chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are also powerful tools for determining absolute configuration. researchgate.net These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net By comparing the experimental spectra with those predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. researchgate.net For flexible molecules, a combined approach using multiple chiroptical methods is often recommended for a reliable assignment. researchgate.net

Conformational Analysis and Stereochemical Stability

The stereochemical stability and preferred conformations of 1,2,3-hexanetriol stereoisomers are influenced by a variety of factors, including steric hindrance and intramolecular hydrogen bonding. The flexible hexane (B92381) chain allows for multiple rotational conformations (rotamers). The relative orientation of the three hydroxyl groups is a key determinant of the most stable conformation.

Synthetic Methodologies and Strategies for 1,2,3 Hexanetriol, 2r,3s Rel

Enantioselective Synthesis Routes to 1,2,3-Hexanetriol (B1622267) Stereoisomers

Accessing individual enantiomers of 1,2,3-hexanetriol, such as the (2R,3S) or (2S,3R) form, is critical for applications in pharmaceuticals and materials science where specific stereoisomers can exhibit unique biological activity or physical properties.

Asymmetric catalysis provides a powerful and atom-economical approach to establishing the chiral centers of the triol scaffold. One of the most reliable methods is the asymmetric dihydroxylation (AD) of alkenes. To generate the 1,2,3-triol structure, an allylic alcohol serves as the ideal precursor. Specifically, the Sharpless Asymmetric Dihydroxylation of (Z)-hex-2-en-1-ol can yield the desired anti-stereochemistry. The choice of the chiral ligand in the AD-mix dictates which enantiomer is formed. mdpi.com

AD-mix-β , containing the (DHQD)₂PHAL ligand, directs the dihydroxylation to one face of the alkene.

AD-mix-α , with the (DHQ)₂PHAL ligand, directs the reaction to the opposite face.

This methodology allows for selective access to either the (2R,3S) or (2S,3R) enantiomer from a common starting material.

Table 1: Asymmetric Dihydroxylation of (Z)-hex-2-en-1-ol

Precursor Reagent Major Product
(Z)-hex-2-en-1-ol AD-mix-β, K₂OsO₂(OH)₄ (2R,3S)-1,2,3-Hexanetriol

A complementary strategy is the molybdenum-catalyzed asymmetric anti-dihydroxylation of allylic alcohols using hydrogen peroxide as a benign oxidant. This reaction proceeds through an enantioselective epoxidation followed by a regioselective, catalyst-promoted ring-opening of the epoxide intermediate, yielding 1,2,3-triols with high enantio- and diastereocontrol. researchgate.net

Another advanced catalytic method is the asymmetric desymmetrization of prochiral 2-substituted glycerols. nii.ac.jpresearchgate.net For instance, a molecule like 2-propylglycerol could undergo a copper-catalyzed asymmetric oxidative desymmetrization, selectively oxidizing one of the two primary hydroxyl groups to furnish a chiral glycerate derivative, which can then be reduced to the target chiral triol. nii.ac.jp

Chiral pool synthesis utilizes readily available and inexpensive enantiopure compounds, primarily carbohydrates, as starting materials. acs.org These natural products contain multiple stereocenters that can be chemically manipulated to serve as the foundation for the target molecule. L-ribose, for example, can be a precursor for triol fragments used in total synthesis. mdpi.com

A plausible synthetic route to a stereoisomer of 1,2,3-hexanetriol could begin with D-mannitol, a C6 sugar alcohol. The synthesis would involve a sequence of protection, oxidative cleavage, and modification steps:

Selective Protection: Formation of a di-acetonide at the 1,2- and 5,6-positions, leaving the C3 and C4 hydroxyls free.

Oxidative Cleavage: Cleavage of the C3-C4 bond using sodium periodate (B1199274) to yield two molecules of a protected three-carbon aldehyde.

Grignard Addition: Reaction of the aldehyde with a propyl Grignard reagent (CH₃CH₂CH₂MgBr) to install the n-propyl group, forming the C6 backbone.

Deprotection: Removal of the protecting groups to reveal the final 1,2,3-hexanetriol. The stereochemistry of the final product is dictated by the stereocenters of the starting carbohydrate.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Multi-enzyme cascades can construct complex molecules like chiral triols from simple, often biomass-derived, starting materials in a one-pot process under mild aqueous conditions. rug.nlnih.govresearchgate.net Such cascades can involve a sequence of enzymatic reactions, for instance, an aldol (B89426) condensation to form the carbon skeleton, an epoxidation, and a final hydrolysis by an epoxide hydrolase to generate the triol with high enantiopurity. rug.nlnih.gov

Enzymatic kinetic resolution is another powerful biocatalytic strategy. This method can be applied to a racemic mixture of (2R,3S)-rel-1,2,3-hexanetriol. A lipase (B570770) enzyme can selectively acylate one of the enantiomers, for example, the (2R,3S) form, leaving the (2S,3R) enantiomer unreacted. rsc.org The resulting mixture of the acylated triol and the unreacted triol can then be easily separated by chromatography. This approach is highly effective for producing both enantiomers in high purity.

Table 2: Example of a Multi-Enzyme Cascade for Triol Synthesis

Step Enzyme Class Transformation
1 Aldolase (B8822740) Condensation of aldehydes to form an α,β-unsaturated aldehyde. rug.nl
2 Epoxidase Stereoselective epoxidation of the double bond. rug.nl

Stereodivergent and Stereoconvergent Synthetic Pathways

Stereodivergent synthesis enables the production of multiple stereoisomers from a common starting material by changing the reagents or reaction conditions. nih.govnih.gov For the four stereoisomers of 1,2,3-hexanetriol, a stereodivergent approach can be designed using (E)- and (Z)-hex-2-en-1-ol as precursors. The stereochemical outcome—syn or anti—is controlled by the choice of dihydroxylation method.

Syn-dihydroxylation (e.g., Sharpless AD) of (E)-alkenes gives (,R)-products, while on (Z)-alkenes it gives (,S)-products.

Anti-dihydroxylation (e.g., epoxidation followed by hydrolysis) gives the opposite diastereomers.

By selecting the appropriate alkene isomer and dihydroxylation method, all four stereoisomers of 1,2,3-hexanetriol can be accessed.

Total Synthesis Strategies of Complex Molecules Utilizing Triol Scaffolds

The 1,2,3-triol motif is a common structural feature in a wide range of biologically active natural products. researchgate.net Consequently, the stereocontrolled synthesis of this unit is a crucial step in many total synthesis campaigns.

For example, the total synthesis of the ten-membered macrolides bellidisin C and pinolidoxin (B1237983) utilized a key triol building block derived from L-ribose. mdpi.com This chiral pool approach involved a multi-step sequence to generate an advanced triol intermediate which was then incorporated into the final structure via cross-metathesis and macrolactonization. mdpi.com

In another example, the synthesis of cleroindicin natural products involved the catalytic enantioselective silylation of a triol to differentiate its hydroxyl groups, a key step enabling the subsequent transformations toward the final complex target. scispace.comnih.gov These examples underscore the importance of robust methods for preparing chiral triols as versatile intermediates in the construction of complex molecular architectures. acs.orgsemanticscholar.org

Sustainable and Green Chemistry Approaches in Triol Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. The synthesis of triols is evolving to incorporate these values by utilizing renewable resources, safer reagents, and more efficient catalytic processes. rsc.org

A primary green strategy is the use of biomass as a feedstock. mdpi.com Polyols can be synthesized from renewable resources like vegetable oils or carbohydrates, reducing reliance on petrochemicals. researchgate.net For example, rapeseed oil can be converted into polyols through processes like epoxidation followed by ring-opening. researchgate.net

Biocatalytic routes, as discussed in section 3.1.3, are inherently green. rug.nlnih.gov They operate in water at ambient temperature and pressure, avoid heavy metal catalysts, and are highly selective, which minimizes waste production. The use of hydrogen peroxide as the terminal oxidant in catalytic systems, such as the molybdenum-catalyzed dihydroxylation, is another green advantage, as its only byproduct is water. researchgate.net Furthermore, the use of polyols themselves as environmentally benign solvents, in what is known as the "polyol method," represents another green chemistry approach. rsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Triols

Feature Conventional Approach Green Approach
Starting Material Petroleum-based alkenes Biomass (e.g., vegetable oils, carbohydrates) mdpi.comresearchgate.net
Catalyst Stoichiometric heavy metals (e.g., OsO₄) Recyclable catalysts, biocatalysts (enzymes) researchgate.netrug.nl
Oxidant Peroxy acids, NMO Hydrogen peroxide (H₂O₂), O₂ researchgate.net
Solvent Chlorinated organic solvents Water, supercritical CO₂, polyols rsc.orgmdpi.com

| Efficiency | Often requires multiple protection/deprotection steps | Cascade reactions minimize intermediate isolation rug.nl |

Synthesis from Renewable Biomass-Derived Feedstocks

The synthesis of polyols from renewable biomass feedstocks represents a significant advancement in sustainable chemistry. Carbohydrates, in particular, serve as valuable, bio-renewable precursors for producing oxygenated chemicals due to their well-defined stereochemistry. sci-hub.se Research has demonstrated viable pathways to produce various acyclic polyols, including hexanetriols and hexanetetrols, from biomass-derived methyl glycosides with controlled hydroxyl group positions and stereochemistry. acs.orgresearchgate.net

A prominent strategy involves a two-step conversion process starting from methyl glycosides. acs.orgresearchgate.net The initial step consists of selective deoxydehydration and hydrogenation of the glycoside to form a methyl dideoxy-glycoside intermediate. acs.org In the subsequent step, these intermediates are converted into the final hexane-triol or -tetrol products over a platinum-based catalyst in water. acs.orgresearchgate.net This conversion occurs via hydrolysis of the methoxy (B1213986) bond followed by hydrogenation, achieving high yields of 80-95%. acs.orgresearchgate.net A key advantage of this route is the significant preservation of the stereocenters of the remaining hydroxyl groups, with reported stereopurity exceeding 92%. sci-hub.seacs.org

While the direct synthesis of 1,2,3-Hexanetriol, (2R,3S)-rel- is not explicitly detailed, the synthesis of the closely related (2R,3S)-1,2,3,6-hexanetetrol from methyl 2,3-dideoxy-glucopyranoside has been successfully demonstrated. acs.org This suggests the potential of applying similar methodologies to specifically target the 1,2,3-hexanetriol structure. The choice of the initial glycoside feedstock and the specific reaction conditions are crucial in determining the final product's structure and stereochemistry. acs.org For instance, the conversion of different methyl dideoxy-glycosides over a 5% Pt/SiO₂ catalyst yields specific polyol products, as detailed in the table below.

Methyl Dideoxy-Glycoside FeedstockPrimary ProductYieldStereopurityReference
Methyl 3,4-dideoxy-galactopyranoside (MDG)(2R,5S)-1,2,5,6-Hexanetetrol71% (overall from methyl galactopyranoside)95% (2R,5S) sci-hub.se
Methyl 3,4-dideoxy-fucopyranoside(2S,5S)-1,2,5-Hexanetriol90% (selectivity)82% (2S,5S) sci-hub.se
Methyl rhamnopyranoside (via MDR intermediate)(4R,5S)-1,4,5-Hexanetriol85% (overall from methyl rhamnopyranoside)>99% sci-hub.se

Another significant biomass-derived platform molecule is 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Catalytic conversion of HMF has been explored for producing various polyols, including 1,2,6-hexanetriol (B48424), over catalysts like Ni-Co-Al mixed oxides. researchgate.net This pathway highlights the versatility of biomass feedstocks in generating different structural isomers of hexanetriol (B1209766).

Regioselective and Stereoselective Derivatization Strategies

The selective functionalization of specific hydroxyl groups within a polyol like 1,2,3-hexanetriol is a critical challenge in synthetic chemistry. The presence of multiple hydroxyl groups with similar reactivity necessitates the development of highly regioselective and stereoselective derivatization strategies.

Catalytic C–H Alkylation:

One advanced strategy involves the site- and stereoselective C–H alkylation of carbohydrates and related polyols. acs.org This method can be applied to molecules containing cis-1,2-diol moieties, a structural feature present in (2R,3S)-rel-1,2,3-hexanetriol. The reaction utilizes a combination of photoredox catalysis and a diarylborinic acid cocatalyst. acs.org The diarylborinic acid is proposed to form a tetracoordinate borinic ester with the cis-diol, which then facilitates the selective abstraction of an equatorial hydrogen atom. acs.org This approach leads to C–C bond formation with a high degree of stereochemical retention. acs.org In the absence of the diarylborinic acid catalyst, the reaction shows significantly lower yield and stereoselectivity, producing a mixture of epimers. acs.org

Effect of Catalyst on Stereoselectivity of C–H Alkylation
Catalyst SystemProduct YieldDiastereomeric Ratio (d.r.)Reference
Photoredox catalyst + Ph₂BOHNot specified>19:1 acs.org
Photoredox catalyst only5%1:4.1 acs.org

Regioselective Acylation via the "Cyanide Effect":

Regioselective acylation is a fundamental tool for protecting and modifying hydroxyl groups. A method known as the "cyanide effect" enables the thermodynamically unfavorable O-acylation of axial hydroxyl groups in the presence of equatorial ones. science.gov This strategy is particularly relevant for cyclic or conformationally constrained polyols. The mechanism relies on the ability of the cyanide ion to form specific hydrogen bonds. It is proposed that cyanide engages in dual hydrogen bonding with the most acidic axial hydroxyl group, which enhances the nucleophilicity of the corresponding oxygen atom. science.gov This enhanced nucleophilicity allows for rapid acylation at low temperatures (e.g., -78 °C) using acyl cyanides as the acylating agent, effectively preventing acyl migration and isolating the kinetic product. science.gov This technique has been successfully applied to various unprotected pyranosides, demonstrating a preference for acylating an axial 4-OH group even in the presence of a primary 6-OH group. science.gov This principle could be adapted for the selective derivatization of the secondary hydroxyls in 1,2,3-hexanetriol.

Advanced Analytical Techniques for Stereochemical Characterization of 1,2,3 Hexanetriols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. numberanalytics.comemerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For the stereochemical analysis of 1,2,3-hexanetriols, various NMR methods are employed to differentiate between the possible stereoisomers. researchgate.netnih.gov

1H NMR Spectroscopic Analysis: Chemical Shifts and Coupling Constant Interpretations

Proton (¹H) NMR spectroscopy is often the initial and one of the most informative steps in structural analysis. The chemical shift of a proton is highly sensitive to its local electronic environment, while coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for determining relative stereochemistry. emerypharma.comubc.ca

In the case of (2R,3S)-rel-1,2,3-hexanetriol, the protons on the chiral centers (C2 and C3) and the adjacent methylene (B1212753) group (C1) exhibit characteristic chemical shifts and coupling patterns. By carefully analyzing these parameters, the relative configuration of the hydroxyl groups can be inferred. For instance, the magnitude of the vicinal coupling constant between the protons on C2 and C3 (³J_H2,H3_) can help distinguish between syn and anti diastereomers. researchgate.netnih.gov

Table 1: Representative ¹H NMR Data for a 1,2,3-Hexanetriol (B1622267) Derivative researchgate.net

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1a3.56dd11.2, 5.8
H-1b3.48dd11.2, 7.2
H-23.75m-
H-33.62m-
H-4a1.55m-
H-4b1.45m-
H-51.35m-
H-60.92t7.4

Advanced NMR Techniques: NOESY, COSY, and DEPT for Structural and Stereochemical Elucidation

To overcome the limitations of one-dimensional NMR, a suite of two-dimensional (2D) NMR techniques is employed. numberanalytics.comnptel.ac.innih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of the proton network within the molecule. For (2R,3S)-rel-1,2,3-hexanetriol, COSY would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the carbon backbone sequence. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly powerful for determining stereochemistry. For example, the presence or absence of NOE cross-peaks between protons on C1, C2, and C3 can help to establish their relative orientation. numberanalytics.comconicet.gov.ar

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups. DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which aids in the assignment of the carbon signals in the ¹³C NMR spectrum. emerypharma.com

Low-Temperature NMR Spectroscopy for Conformational Studies

The flexibility of the hexane (B92381) chain in 1,2,3-hexanetriol means that it exists as a mixture of different conformers in solution at room temperature. This can lead to averaged NMR signals, which may obscure the detailed stereochemical information. auremn.org.br By conducting NMR experiments at low temperatures, the rate of interconversion between conformers can be slowed down, allowing for the observation of individual conformers. nih.govresearchgate.netnih.gov This "freezing out" of the conformational equilibrium can provide more precise coupling constants and NOE data, leading to a more definitive assignment of the stereochemistry. nih.gov

Derivatization with Chiral Auxiliaries for Enhanced NMR Stereochemical Assignment (e.g., Mosher's esters, MPA esters)

To facilitate the determination of absolute configuration, 1,2,3-hexanetriol can be derivatized with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other chiral derivatizing agents. researchgate.netscribd.comnih.gov The reaction of the triol with both enantiomers of the chiral auxiliary produces a pair of diastereomers. The NMR spectra of these diastereomers will be different, and the analysis of the chemical shift differences (Δδ) of the protons near the chiral centers can be used to assign the absolute configuration of the original triol. researchgate.netnih.gov For example, the tris-MPA esters of 1,2,3-prim,sec,sec-triols have been studied in detail, and the analysis of the Δδ(RS) values for specific protons provides a reliable method for determining the absolute configuration. researchgate.net

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral compounds. nih.govhebmu.edu.cnscispace.comnih.govencyclopedia.pub It measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule.

For a molecule like (2R,3S)-rel-1,2,3-hexanetriol, which may not have a strong chromophore to absorb UV-Vis light, derivatization with a chromophoric group is often necessary. The CD spectrum of the derivatized triol can then be compared with theoretically calculated spectra or with the spectra of related compounds of known absolute configuration to determine the absolute stereochemistry of the parent triol. researchgate.netnih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms and functional groups around the chiral centers. nih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful technique for investigating the stereochemistry of chiral molecules. slideshare.net It measures the change in optical rotation of a substance as a function of the wavelength of light. wikipedia.org For a chiral molecule like 1,2,3-hexanetriol, which possesses two chiral centers at C2 and C3, ORD provides critical information about its absolute configuration.

When plane-polarized light passes through a chiral medium, the plane of polarization is rotated. The magnitude and direction of this rotation are dependent on the wavelength of the light. wikipedia.org This phenomenon, known as the Cotton effect, is observed in the vicinity of an absorption band of a chromophore within the molecule. slideshare.net While 1,2,3-hexanetriol itself lacks a strong chromophore, its derivatives can be analyzed to reveal characteristic ORD curves. These curves, with their distinctive peaks and troughs, can be correlated with specific stereochemical arrangements. leidenuniv.nlresearchgate.net The sign and shape of the Cotton effect curve are used to assign the absolute configuration of the chiral centers by applying empirical rules, such as the Octant Rule for ketonic derivatives. researchgate.net

The ORD spectrum is a plot of specific rotation [α] against wavelength (λ). The shape of this curve is unique to a specific stereoisomer, allowing for the differentiation between diastereomers like (2R,3S)-1,2,3-hexanetriol and its other stereoisomeric forms. leidenuniv.nl

Mass Spectrometry for Polyfunctional Compound Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural analysis of polyfunctional compounds like 1,2,3-hexanetriol. It provides information about the molecular weight and the structure of the molecule through the analysis of its fragmentation patterns. uni-saarland.delibretexts.org

In Electron Ionization (EI) mass spectrometry, the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. libretexts.org The fragmentation of aliphatic triols like 1,2,3-hexanetriol is characterized by specific bond cleavages, primarily driven by the presence of the hydroxyl groups. aip.orgresearchgate.net

The most common fragmentation pathway is the cleavage of carbon-carbon bonds adjacent to the hydroxyl groups (α-cleavage), which results in the formation of stable oxonium ions. For 1,2,3-hexanetriol, several diagnostic ions can be expected. The fragmentation patterns are often complex due to the presence of multiple hydroxyl groups, which can also lead to successive losses of water molecules. aip.orgresearchgate.net

A study of the isomeric 1,2,6-hexanetriol (B48424) shows a characteristic fragmentation involving the loss of a CH₂OH group to form an ion at m/z 103, which then loses a water molecule to produce a base peak at m/z 85. aip.org While the specific fragmentation of 1,2,3-hexanetriol is not detailed in the provided search results, analogous pathways for other short-chain triols and polyols suggest that the most abundant fragments would arise from cleavage between the carbon atoms bearing the hydroxyl groups. aip.orgresearchgate.netlibretexts.org

Table 1: Predicted Diagnostic Ions in the EI Mass Spectrum of 1,2,3-Hexanetriol

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
116 [M-H₂O]+• Loss of a water molecule from the molecular ion
103 [M-CH₂OH]+ α-cleavage, loss of the C1 hydroxymethyl group
85 [M-CH₂OH-H₂O]+ Loss of water from the [M-CH₂OH]+ fragment
75 [M-C₃H₇]+ Cleavage of the propyl chain
61 [CH(OH)CH₂OH]+ Cleavage between C3 and C4

This table is predictive and based on general fragmentation patterns of polyols.

The analysis of polyols like 1,2,3-hexanetriol by mass spectrometry, particularly when coupled with gas chromatography, can be significantly improved by derivatization. spectroscopyonline.com Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups, leading to better chromatographic properties and more informative mass spectra. spectroscopyonline.comnih.gov

Common derivatization techniques for hydroxyl groups include silylation, acetylation, and trifluoroacetylation. nih.govresearchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS ethers are more volatile and thermally stable. nih.gov Their mass spectra often show a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the silylated groups, which helps in determining the molecular mass and structure. nih.govnih.gov

Acetylation: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters. These derivatives are also more volatile than the parent triol.

Trifluoroacetylation: Trifluoroacetic anhydride (TFAA) converts the hydroxyl groups into trifluoroacetate (B77799) esters. These derivatives are highly volatile and can produce better chromatographic separation. nih.gov

Derivatization not only improves volatility but can also direct fragmentation pathways in a predictable manner, aiding in structural elucidation. nih.govddtjournal.com For example, the fragmentation of TMS derivatives of vicinal diols often involves the formation of characteristic cyclic ions. nih.govresearchgate.net

Chromatographic Techniques for Chiral Separation

Due to the presence of chiral centers, 1,2,3-hexanetriol exists as a set of stereoisomers. Chromatographic techniques are essential for separating these isomers, particularly the enantiomers, which have identical physical and chemical properties in an achiral environment. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.comresearchgate.net

For the separation of polar compounds like polyols, several types of CSPs are effective. nih.govmuni.cz These include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®) are widely used and show broad applicability for a range of chiral compounds. bgb-analytik.comnih.gov The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation into the chiral cavities of the polysaccharide structure.

Cyclodextrin-based CSPs: These CSPs use cyclodextrins bonded to a silica (B1680970) support. The hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin (B1172386) allow for enantioselective inclusion complexation. nih.gov

Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors. They offer a variety of interaction sites, including hydrogen bond donors and acceptors, and are effective for separating polar molecules like amino acids and polyols. nih.govnih.gov

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. researchgate.netnih.gov

Table 2: Representative Chiral HPLC Conditions for Polyol Separation

Parameter Description
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection Refractive Index (RI) or UV (after derivatization)
Temperature Ambient

This table represents typical starting conditions for chiral separation of polyols and would require optimization for 1,2,3-hexanetriol.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, provided the analytes are volatile and thermally stable. nih.govchromatographyonline.com For non-volatile compounds like 1,2,3-hexanetriol, derivatization is a prerequisite for GC analysis. The triol is typically converted into more volatile esters or ethers, as described in section 4.3.2.

The separation is achieved using a capillary column coated with a chiral stationary phase. The most common and effective CSPs for chiral GC are based on modified cyclodextrins. chromatographyonline.comresearchgate.netgcms.cz These cyclodextrin derivatives are dissolved in a polysiloxane matrix. The enantioselectivity arises from the differential interactions between the enantiomers of the derivatized analyte and the chiral cyclodextrin cavity. chromatographyonline.comresearchgate.net

The choice of the specific cyclodextrin derivative (e.g., acetylated, propionylated, or tert-butyldimethylsilylated β- or γ-cyclodextrin) and the operating temperature are key parameters for achieving separation. researchgate.netsigmaaldrich.com Lowering the column temperature generally enhances the enantioselectivity and improves resolution. sigmaaldrich.com

Table 3: Representative Chiral GC Conditions for Derivatized Polyol Separation

Parameter Description
Analyte Form Trifluoroacetyl or Trimethylsilyl derivative
Column Chiraldex® G-TA (Trifluoroacetyl-γ-cyclodextrin) or equivalent
Carrier Gas Helium or Hydrogen
Temperature Program e.g., 50°C hold for 2 min, then ramp to 180°C at 2°C/min
Injector Temperature 250°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 250°C

This table represents typical starting conditions and would require optimization for the specific derivative of 1,2,3-hexanetriol.

Theoretical and Computational Investigations of 1,2,3 Hexanetriol, 2r,3s Rel

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental approach to understanding the intrinsic properties of molecules. Methods like ab initio and Density Functional Theory (DFT) are instrumental in predicting molecular structure, stability, and reactivity.

Ab Initio and Density Functional Theory (DFT) Studies for Molecular Conformation and Energy Minimization

Ab initio and DFT methods are cornerstones of computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. researchgate.netwikipedia.org These calculations solve the electronic Schrödinger equation to find the minimum energy structure. unc.edu For a flexible molecule like 1,2,3-hexanetriol (B1622267), with multiple rotatable bonds, numerous conformations are possible.

Theoretical studies would involve systematically rotating the bonds and calculating the energy of each resulting conformation. The conformations with the lowest calculated energies correspond to the most stable and, therefore, most likely structures the molecule will adopt. This process of energy minimization is crucial for understanding how the molecule will behave in various chemical environments. unc.eduaps.org While specific studies on the (2R,3S)-rel- isomer of 1,2,3-hexanetriol are not extensively detailed in the public domain, the principles of these computational methods are well-established for similar polyol compounds. researchgate.net

Table 1: Key Aspects of Conformational Analysis of 1,2,3-Hexanetriol, (2R,3S)-rel-

Computational AspectDescriptionRelevance to (2R,3S)-rel-1,2,3-Hexanetriol
Potential Energy Surface Scan Systematically rotating dihedral angles of the carbon backbone and hydroxyl groups to map the energy landscape.Identifies all possible low-energy conformers and the energy barriers between them.
Geometry Optimization Starting from various initial structures, finding the exact minimum energy geometry for each stable conformer.Provides precise bond lengths, bond angles, and dihedral angles for the most stable forms of the molecule.
Basis Set Selection Choosing the set of mathematical functions to represent the electronic orbitals (e.g., 6-311++G(d,p)).The choice of basis set affects the accuracy of the calculated energies and geometries. researchgate.net
Level of Theory Selecting the specific ab initio (e.g., Hartree-Fock, Møller-Plesset) or DFT (e.g., B3LYP) method. researchgate.netThe level of theory determines how electron correlation is treated, impacting the accuracy of the results. researchgate.net

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule, which describes the distribution and energies of its electrons, is fundamental to its reactivity. DFT calculations can provide valuable insights into this area. wikipedia.orgacs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites of electrophilic and nucleophilic attack. For 1,2,3-hexanetriol, the oxygen atoms of the hydroxyl groups are expected to be the primary sites for electrophilic attack due to the presence of lone pair electrons.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering further clues about reactivity and intermolecular interactions.

Spectroscopic Property Prediction (NMR, CD, IR) from First Principles

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. This is particularly useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum can help to confirm the (2R,3S)-rel- stereochemistry.

Circular Dichroism (CD): CD spectroscopy is a powerful technique for studying chiral molecules. Since 1,2,3-hexanetriol, (2R,3S)-rel- is chiral, it will exhibit a CD spectrum. Theoretical calculations can predict the electronic transitions and their corresponding rotational strengths, which determine the shape and sign of the CD spectrum. This provides a direct link between the absolute configuration of the molecule and its spectroscopic signature.

Infrared (IR): IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net For 1,2,3-hexanetriol, this would include the characteristic O-H stretching and bending frequencies, as well as C-O and C-C stretching vibrations. Comparing the calculated and experimental IR spectra can help to confirm the presence of specific functional groups and provide information about the molecule's conformation.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are excellent for studying isolated molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solution. nrel.gov MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces.

For 1,2,3-hexanetriol, (2R,3S)-rel-, MD simulations could be used to study:

Solvation: How the triol molecule interacts with solvent molecules (e.g., water, ethanol). This includes the formation of hydrogen bonds between the hydroxyl groups of the triol and the solvent.

Conformational Dynamics: How the molecule's conformation changes over time in solution. The presence of a solvent can influence the relative stability of different conformers.

Aggregation: Whether and how triol molecules interact with each other in solution to form aggregates.

These simulations provide a dynamic picture of the molecule's behavior that complements the static view from quantum chemical calculations.

Computational Studies of Reaction Mechanisms in Triol Transformations

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For transformations involving 1,2,3-hexanetriol, such as oxidation, esterification, or dehydration, computational studies can elucidate the reaction mechanism. This involves identifying the transition state structures and calculating the activation energies for each step of the reaction.

For example, in the acid-catalyzed dehydration of a triol, computational methods could be used to:

Determine the most likely site of protonation.

Calculate the energy barrier for the loss of a water molecule to form a carbocation intermediate.

Investigate the subsequent rearrangement or elimination steps to form the final product.

Such studies are valuable for understanding the selectivity of reactions and for designing more efficient synthetic routes. researchgate.net

In Silico Design of Novel Triol-Based Derivatives

The insights gained from theoretical and computational investigations can be used to design new molecules with desired properties. This process, known as in silico design, involves computationally creating and evaluating new derivatives of a parent molecule.

Starting with the structure of 1,2,3-hexanetriol, (2R,3S)-rel-, one could computationally explore the effects of:

Modifying the alkyl chain: Introducing branching, unsaturation, or other functional groups to alter the molecule's lipophilicity and reactivity.

Derivatizing the hydroxyl groups: Converting the hydroxyls to esters, ethers, or other functional groups to change the molecule's polarity, solubility, and chemical properties.

By predicting the properties of these virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the laboratory. This approach is widely used in drug discovery and materials science.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Block and Synthetic Intermediate

As a chiral molecule, (2R,3S)-rel-1,2,3-Hexanetriol serves as a stereochemically-defined starting material, or synthon, for the construction of more complex, enantiomerically-pure molecules. This is of paramount importance in industries where stereochemistry dictates biological activity and material properties.

The strategic placement of hydroxyl groups on the hexane (B92381) backbone allows (2R,3S)-rel-1,2,3-Hexanetriol to be a precursor for a variety of complex organic molecules. Its value is particularly evident in methodologies that aim to convert biomass-derived polyols into valuable chiral synthons.

A notable advancement involves the chemoselective partial reduction of silyl-protected polyols, a category that includes derivatives of C6 sugars from which hexanetriols can be sourced. nih.gov Research has demonstrated that the combination of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), and a tertiary silane (B1218182) can effectively create a reactive system equivalent to an electrophilic silylium (B1239981) ion (R₃Si⁺) and a hydride (H⁻) reducing agent. nih.gov This system allows for the controlled removal of specific oxygen functionalities from polyols. A key feature of this method is that the mechanism avoids dehydrative elimination, thus preserving the original stereochemistry of the chiral centers. nih.gov Through this approach, biologically sourced polyols can be converted into a diverse array of oxygen-functionalized chiral synthons in one or two synthetic steps. nih.gov These synthons are highly valuable building blocks for accessing complex molecular targets. nih.govresearchgate.net

Polyols, including various isomers of hexanetriol (B1209766), are recognized as important intermediates in the chemical industry for producing pharmaceuticals and agrochemicals. ontosight.airesearchgate.netrsc.org The trifunctional nature of (2R,3S)-rel-1,2,3-Hexanetriol allows it to act as a scaffold, enabling the introduction of various functional groups through reactions like esterification, etherification, and polymerization. ontosight.ai

While specific pharmaceuticals directly synthesized from (2R,3S)-rel-1,2,3-Hexanetriol are not extensively documented in publicly available literature, the closely related compound 1,2,6-Hexanetriol (B48424) provides a strong indication of its potential applications. 1,2,6-Hexanetriol is used as a solvent and humectant in semi-solid pharmaceutical preparations, such as creams for steroid delivery, and as an adjuvant in crop protection formulations to improve the effectiveness of active ingredients. wikipedia.orgsigmaaldrich.com Given that (2R,3S)-rel-1,2,3-Hexanetriol shares the core triol functionality but with distinct stereochemistry, it represents a potential chiral alternative for creating new chemical entities with potentially unique efficacy or properties in both pharmaceutical and agrochemical applications. rsc.org

The synthesis of natural products often requires starting materials with well-defined stereochemistry to build complex three-dimensional structures. Chiral synthons derived from carbohydrates and other polyols are fundamental to this "chiral pool" approach. researchgate.net The methodology for the chemoselective deoxygenation of polyols to produce chiral synthons is highlighted as a route to versatile building blocks that are potentially applicable in the synthesis of natural products and pharmacophores. nih.govacs.org

For instance, research on other biomass-derived chiral molecules like levoglucosenone (B1675106) has led to the synthesis of chiral chromenes and γ-butyrolactones, demonstrating the power of using such synthons in constructing complex heterocyclic systems found in many natural products. whiterose.ac.uk The ability to generate stereochemically-defined synthons from polyols like (2R,3S)-rel-1,2,3-Hexanetriol provides a direct pathway to intermediates that would otherwise require lengthy and complex asymmetric syntheses.

Derivatization for Functional Material Precursors

The three hydroxyl groups of (2R,3S)-rel-1,2,3-Hexanetriol provide reactive sites for derivatization, allowing it to be incorporated as a monomer or cross-linking agent in the synthesis of advanced functional materials. Its specific stereochemistry can impart unique structural properties to the resulting materials.

Polyols are fundamental building blocks for condensation polymers such as polyesters and polyurethanes. ontosight.ai As a trifunctional molecule, (2R,3S)-rel-1,2,3-Hexanetriol can act as a cross-linker, creating a three-dimensional polymer network that enhances the rigidity and thermal stability of the material.

Polyesters: In polyester (B1180765) synthesis, a polyol is reacted with a multifunctional carboxylic acid. wikipedia.org The inclusion of a triol like 1,2,6-Hexanetriol serves to cross-link the linear polyester chains, a principle that is directly applicable to (2R,3S)-rel-1,2,3-Hexanetriol. wikipedia.org This cross-linking can modify the mechanical properties of the resulting resin, making it suitable for various applications, including coatings and specialty plastics. sigmaaldrich.com

Polyurethanes: Polyurethanes are produced by the reaction of a polyol with a polyisocyanate. wikipedia.org The properties of the final polyurethane, from flexible foams to rigid plastics, are highly dependent on the structure of the polyol used. wikipedia.orggoogle.com 1,2,6-Hexanetriol is used as a polyol and cross-linker in a variety of polyurethane systems. wikipedia.orgsigmaaldrich.compubcompare.ai The defined stereochemistry of (2R,3S)-rel-1,2,3-Hexanetriol could be exploited to create polyurethanes with specific and controlled microstructures, potentially influencing properties like biodegradability, mechanical strength, and thermal resistance.

A significant application for chiral polyols is in the creation of chiral porous materials, which have potential uses in enantioselective separations and asymmetric catalysis. Research on related polyols demonstrates a clear pathway for the use of (2R,3S)-rel-1,2,3-Hexanetriol in this area.

A key study demonstrated the synthesis of novel mesoporous chiral polyboronates through the condensation of a related polyol, (R,S)/(S,S)-hexane-1,2,5,6-tetrol (HT), with simple aromatic diboronic acids. researchgate.netacs.org The research revealed that the diastereomeric composition of the tetrol starting material had a profound impact on the resulting material's properties, including its Brunauer-Emmett-Teller (BET) surface area and pore volume. researchgate.net

The key findings from this research on a related polyol are summarized in the table below:

Polyol Diastereomer CompositionBoronic Acid LinkerResulting Material Properties
Enriched in (S,R)-HT1,3-Benzenediboronic acidHigher surface area and pore volume compared to diastereomerically pure samples. researchgate.net
Diastereomerically pure (>98% d.e.)1,3- or 1,4-Benzenediboronic acidLower reaction yields and different crystalline structures. acs.org
Mixture of diastereomers1,4-Benzenediboronic acidCrystalline nature of the material is dependent on the diastereomeric excess. researchgate.net

This work strongly suggests that the specific stereochemistry of the polyol building block dictates the curvature and entanglement of the resulting one-dimensional polymeric chains, which in turn defines the three-dimensional porous structure of the final material. researchgate.net By extension, the unique (2R,3S) stereochemistry of 1,2,3-Hexanetriol (B1622267) would be expected to produce polyboronate materials with distinct and predictable porous architectures, making it a highly promising candidate for the rational design of novel chiral mesoporous materials.

Deoxydehydration Reactions and Olefin/Allylic Alcohol Production (relevant to related hexanetriols)

The catalytic deoxydehydration (DODH) of polyols, including hexanetriols, represents a significant pathway for converting biomass-derived feedstocks into valuable olefins and allylic alcohols. rsc.orgescholarship.orgmdpi.com This reaction involves the removal of two vicinal hydroxyl (-OH) groups to form a carbon-carbon double bond (C=C), effectively reducing the oxygen content of the molecule. nii.ac.jprsc.org The process is crucial for producing "drop-in" chemicals that can be integrated into existing industrial processes for fuels and polymers. oup.comwiley-vch.de While research often encompasses a range of polyols, the principles are directly applicable to hexanetriols like 1,2,3-hexanetriol.

The transformation of trihydroxy compounds such as 1,2,3-hexanetriol and 1,2,6-hexanetriol can lead to the formation of corresponding alkenes. escholarship.org For instance, the deoxydehydration of 1,2,3-hexanetriol yields the corresponding alkene, demonstrating a useful synthetic transformation. escholarship.org This conversion is often facilitated by catalysts, with rhenium-based systems showing particular efficacy. rsc.orgrsc.org

Research into the deoxydehydration of various renewable triols has highlighted the effectiveness of rhenium catalysts. rsc.orgrsc.org An efficient method utilizing simple rhenium(VII) oxide (Re₂O₇) under neat conditions (without a solvent) has been developed for the deoxydehydration of renewable triols. rsc.org This approach has been successfully applied to biomass-derived hexanetriols, yielding the corresponding unsaturated alcohols in good yields with short reaction times. rsc.org The activity and selectivity of the catalyst can be influenced by the specific structure of the hexanetriol, including the position of the hydroxyl groups. rsc.org

For example, the deoxydehydration of 1,2,6-hexanetriol has been studied using various rhenium catalysts and reductants. researchgate.net The choice of reductant and catalyst significantly impacts the reaction's efficiency. researchgate.net A one-pot deoxydehydration-hydrogenation process has also been demonstrated, converting 1,2,6-hexanetriol directly to 1-hexanol. rsc.org

The synthesis of hexanetriols and other polyols with specific stereochemistry, such as (2R,3S)-1,2,3,6-hexanetetrol, from renewable methyl glycosides has been demonstrated. acs.orgresearchgate.netuu.nl This process involves selective deoxydehydration and hydrogenation steps, preserving the stereochemical integrity of the molecule. acs.orguu.nl These stereochemically defined polyols are valuable for further chemical transformations. acs.org

The table below summarizes findings on the rhenium-catalyzed deoxydehydration of a related hexanetriol, illustrating typical conditions and outcomes.

SubstrateCatalystReductantTemperature (°C)Time (h)Conversion (%)ProductYield (%)
1,2,6-HexanetriolRe₂O₇PPh₃1651>995-Hexen-1-ol91
1,2,6-HexanetriolRe₂O₇3-Pentanol1651995-Hexen-1-ol85
1,2,6-HexanetriolRe₂O₇3-Octanol (B1198278)1651>995-Hexen-1-ol88
1,2,6-HexanetriolRe₂O₇None1651>995-Hexen-1-ol75

Data derived from studies on rhenium-catalyzed deoxydehydration. rsc.org

Further research has explored other catalytic systems. Trioxo-rhenium complexes with cyclopentadienyl-based ligands have also been shown to be active catalysts for the deoxydehydration of vicinal diols and polyols. nih.govnih.govresearchgate.net For example, CpttReO₃ (where Cptt is 1,3-di-tert-butylcyclopentadienyl) effectively catalyzes the conversion of glycerol (B35011) to allyl alcohol. nih.govnih.gov The reaction can be optimized using a secondary alcohol like 3-octanol as both the reductant and the solvent. nih.gov

The table below shows the catalytic performance of a CpttReO₃ catalyst in the deoxydehydration of various polyols, which is relevant to the transformation of hexanetriols.

SubstrateCatalyst Loading (mol%)Reductant/SolventTemperature (°C)Time (h)Conversion (%)Main ProductYield (%)
Glycerol0.53-Octanol17015>99Allyl alcohol99
Erythritol23-Octanol17015871,3-Butadiene57
DL-Threitol23-Octanol17015971,3-Butadiene59

Data derived from studies on CpttReO₃ catalyzed deoxydehydration. d-nb.info

These catalytic deoxydehydration reactions are fundamental to the valorization of biomass, providing routes to essential chemical building blocks like olefins and allylic alcohols from renewable polyol sources such as 1,2,3-hexanetriol. mdpi.comwiley-vch.deresearchgate.net

Future Research Directions and Emerging Challenges in 1,2,3 Hexanetriol, 2r,3s Rel Chemistry

Development of Highly Efficient and Atom-Economical Stereoselective Synthetic Methodologies

A primary challenge in the utilization of 1,2,3-Hexanetriol (B1622267), (2R,3S)-rel- lies in its efficient and precise synthesis. Future research will need to focus on developing synthetic routes that are not only highly stereoselective but also adhere to the principles of green chemistry, particularly atom economy.

Current stereoselective synthesis strategies often rely on chiral pool synthesis, starting from naturally occurring chiral molecules like carbohydrates, or the use of chiral auxiliaries and catalysts. ethz.chupol.cz While effective, these methods can sometimes be lengthy and generate significant waste. The development of novel, highly efficient methodologies is crucial.

Key Research Thrusts:

Catalytic Asymmetric Dihydroxylation and Epoxidation: Refining existing methods and discovering new catalytic systems for the asymmetric dihydroxylation or epoxidation of corresponding unsaturated precursors (e.g., 1-hexene (B165129) or 2-hexen-1-ol) to introduce the required stereocenters in a single, atom-economical step.

"Click" Chemistry Approaches: Exploring the use of robust and high-yielding "click" reactions to build the hexanetriol (B1209766) backbone from smaller, functionalized units. mdpi.comrsc.org These reactions are known for their high atom economy and simple workup procedures. rsc.org

Enzymatic and Whole-Cell Biocatalysis: Harnessing the high stereoselectivity of enzymes to produce enantiopure or highly enriched stereoisomers of 1,2,3-hexanetriol. This could involve the use of isolated enzymes or engineered microorganisms.

Solvent-Free and Bio-based Solvent Systems: Moving away from traditional volatile organic solvents towards solvent-free reaction conditions or the use of green solvents derived from biomass to improve the environmental profile of the synthesis. researchgate.net

Table 1: Comparison of Potential Stereoselective Synthetic Methodologies for 1,2,3-Hexanetriol

Methodology Potential Advantages Key Challenges
Chiral Pool Synthesis Access to specific stereoisomers from abundant natural sources. ethz.ch Limited to the inherent chirality of starting materials; may require multiple steps.
Asymmetric Catalysis High enantioselectivity; catalytic nature reduces waste. upol.cz Catalyst cost and stability; optimization for specific substrates.
Biocatalysis Excellent stereoselectivity; mild reaction conditions. Enzyme stability and cost; substrate scope limitations.
"Click" Chemistry High yields and atom economy; simple reaction conditions. rsc.org Design of suitable starting materials for the specific triol structure.

Exploration of Novel Catalytic Systems for Challenging Triol Transformations

The three hydroxyl groups of 1,2,3-hexanetriol offer multiple sites for chemical modification, but selectively transforming one or two of these groups in the presence of others is a significant challenge. Future research must focus on the discovery of novel catalytic systems that can achieve high selectivity for various transformations.

Areas for Catalytic Innovation:

Selective Oxidation: Developing catalysts that can selectively oxidize the primary (C1) or one of the secondary (C2, C3) hydroxyl groups to aldehydes, ketones, or carboxylic acids. Anderson-type polyoxometalates have shown promise for the selective oxidation of alcohols and could be adapted for triols. semanticscholar.org

Hydrogenolysis and Deoxygenation: Designing catalysts for the selective removal of one or more hydroxyl groups to produce valuable diols or mono-alcohols. Bimetallic catalysts, such as Co-Cu systems, have demonstrated potential in the hydrogenolysis of related polyols. rsc.org

C-H Functionalization: Creating catalytic systems that can directly functionalize the C-H bonds of the hexane (B92381) backbone, allowing for the introduction of new functional groups without pre-functionalization of the hydroxyl groups. acs.org

Etherification and Esterification: Exploring highly selective catalysts for etherification and esterification reactions, which are crucial for producing derivatives used in polymer and surfactant manufacturing.

Table 2: Emerging Catalytic Systems for Triol Transformations

Catalytic System Target Transformation Potential Advantages
Bimetallic Nanoparticles (e.g., Co-Cu, Ni-Co) Selective Hydrogenolysis/Deoxygenation rsc.orgresearchgate.net Synergistic effects enhancing activity and selectivity.
Polyoxometalates (e.g., Anderson-type) Selective Oxidation semanticscholar.org Tunable redox properties; stability and reusability.
Organocatalysts (e.g., Thioureas) Asymmetric Transformations jst.go.jp Metal-free; mild reaction conditions.
Metal-Organic Frameworks (MOFs) Various transformations (e.g., hydrogenolysis) rsc.org High surface area and tunable active sites.

Advancements in Ultra-Sensitive and High-Throughput Stereochemical Characterization Techniques

The precise determination of the relative and absolute stereochemistry of 1,2,3-hexanetriol and its derivatives is essential for understanding its properties and for quality control. While standard techniques exist, there is a need for more sensitive, rapid, and high-throughput methods.

The future in this area lies in refining existing techniques and developing novel analytical workflows.

Prospective Advancements:

Advanced NMR Spectroscopy: The use of two-dimensional NMR techniques, such as DQF-COSY, HMQC, and ROESY, on derivatized triols (e.g., acetonides) can help in the unambiguous assignment of relative stereochemistry. nih.govuniv-lemans.fr Developing standardized protocols for 1,2,3-hexanetriol would be a significant step forward.

Chiral Chromatography: The development of new chiral stationary phases for HPLC and GC that can effectively separate the enantiomers of 1,2,3-hexanetriol and its derivatives without the need for derivatization.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques, coupled with quantum chemical calculations, can provide information on the absolute configuration of chiral molecules.

Mass Spectrometry-based Methods: Exploring techniques like ion mobility-mass spectrometry (IM-MS) to separate and characterize stereoisomers based on their different shapes and collision cross-sections.

Table 3: Stereochemical Characterization Techniques for Polyols

Technique Information Provided Future Development Focus
2D NMR of Acetonide Derivatives Relative stereochemistry of diol units. nih.govuniv-lemans.fr Application to a wider range of polyols and automation of analysis.
Chiral HPLC/GC Enantiomeric excess and separation of stereoisomers. Development of more universal and robust chiral stationary phases.
Circular Dichroism (VCD/ECD) Absolute configuration (in combination with computation). acs.org Improving accuracy of computational predictions and sensitivity.
Ion Mobility-Mass Spectrometry Separation of isomers based on shape. Enhancing resolution for closely related stereoisomers.

Integration of Computational Chemistry for Predictive Design and Optimization of Triol Applications

Computational chemistry is poised to play an increasingly important role in accelerating the research and development of 1,2,3-hexanetriol-based materials and processes. By simulating molecular properties and reactions, computational methods can guide experimental work, saving time and resources. schrodinger.comwikipedia.org

Key Computational Approaches:

Predicting Physicochemical Properties: Using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to accurately predict properties such as boiling point, viscosity, solubility, and conformation, which are crucial for designing applications.

Modeling Reaction Mechanisms: Elucidating the mechanisms of catalytic transformations to understand the origins of selectivity and to design more efficient catalysts. wikipedia.org

Virtual Screening for Applications: Computationally screening the potential of 1,2,3-hexanetriol and its derivatives for specific applications, such as their binding affinity to polymer matrices or their performance as solvents or plasticizers.

Designing Novel Derivatives: Using computational tools to design new derivatives of 1,2,3-hexanetriol with tailored properties for specific end-uses. schrodinger.com

Table 4: Applications of Computational Chemistry in Triol Research

Computational Method Application Area Predicted Outcomes
Density Functional Theory (DFT) Reaction Mechanism Studies wikipedia.org Transition state energies, activation barriers, reaction pathways.
Molecular Dynamics (MD) Property Prediction Conformational preferences, solvent interactions, bulk properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme Catalysis Modeling Substrate binding, enzymatic reaction mechanisms. wikipedia.org
Machine Learning (ML) High-Throughput Screening schrodinger.com Prediction of properties for large libraries of virtual derivatives.

Sustainable Production and Utilization within Circular Economy Principles and Biomass Valorization

The long-term viability of 1,2,3-hexanetriol as a platform chemical depends on its integration into a sustainable, circular economy. This involves shifting from petrochemical feedstocks to renewable resources and designing processes that minimize waste and maximize resource efficiency. mdpi.comnih.gov

Biomass, particularly lignocellulosic materials and waste oils, represents a key renewable feedstock for producing polyols. mdpi.comrsc.org The conversion of biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF), into hexanetriols is an active area of research. researchgate.netrsc.orgacs.orgacs.org

Future Research Directions:

Biomass Conversion Pathways: Developing efficient, one-pot catalytic processes to convert carbohydrates or HMF directly into 1,2,3-hexanetriol with high yield and selectivity. acs.orgx-mol.com This includes overcoming challenges related to the stability of intermediates and the separation of the desired product from complex reaction mixtures.

Waste Valorization: Exploring the use of waste streams, such as used cooking oils or crude glycerol (B35011) from biodiesel production, as starting materials for synthesizing 1,2,3-hexanetriol and other polyols. mdpi.comresearchgate.net

Circular Product Design: Designing polymers and other materials from 1,2,3-hexanetriol with end-of-life in mind, promoting recyclability or biodegradability.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs for different production routes to ensure that bio-based pathways offer a genuine environmental benefit over traditional petrochemical methods.

Table 5: Biomass Valorization Routes to Polyols

Biomass Source Key Intermediate Target Polyol Key Challenges
Cellulose (B213188)/Starch 5-Hydroxymethylfurfural (HMF) 1,2,6-Hexanetriol (B48424) researchgate.netacs.orgacs.org Selective C-O bond cleavage; catalyst stability.
Hemicellulose Furfural C5 Polyols Efficient conversion and separation.
Lignin Aromatic monomers Aromatic polyols Depolymerization and selective upgrading.
Waste Oils/Glycerol Fatty acids/Glycerol Various polyols mdpi.comresearchgate.net Efficient transesterification/epoxidation and hydrolysis.

Q & A

Basic: What synthetic routes are recommended for producing enantiomerically pure 1,2,3-Hexanetriol, (2R,3S)-rel-?

Methodological Answer:
Enantioselective synthesis of 1,2,3-Hexanetriol derivatives often involves catalytic strategies such as:

  • Stereoselective oxidation : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to introduce hydroxyl groups with defined stereochemistry.
  • Protecting-group strategies : Temporarily block specific hydroxyl groups during synthesis to avoid unwanted side reactions. For example, acetonide protection for vicinal diols .
  • Enzymatic resolution : Lipases or esterases can resolve racemic mixtures by selectively hydrolyzing one enantiomer .
    Validation : Confirm stereochemistry via NMR (e.g., NOESY for spatial proximity) and chiral HPLC with polarimetric detection.

Basic: How can researchers verify the purity and structural integrity of 1,2,3-Hexanetriol in experimental settings?

Methodological Answer:

  • Chromatography : Use GC-MS or HPLC with evaporative light scattering detection (ELSD) to assess purity. For example, GC retention time matching with authentic standards (see hexanetriol analysis in ).
  • Spectroscopy :
    • FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches.
    • NMR : Compare ¹H and ¹³C NMR shifts with literature data (e.g., δ ~3.5 ppm for hydroxyl-bearing carbons).
      Quality Control : Monitor hygroscopicity by Karl Fischer titration, as water absorption can alter reactivity .

Basic: Why is 1,2,3-Hexanetriol frequently used as a negative control in nuclear pore complex (NPC) permeability studies?

Methodological Answer:
1,2,3-Hexanetriol lacks the hydrophobicity required to disrupt NPC permeability barriers. Key comparisons:

  • Hydrophobicity Index : Measured via logP (octanol-water partition coefficient). 1,2,3-Hexanetriol (logP ≈ -0.5) is less hydrophobic than effective agents like 1,6-Hexanediol (logP ≈ 0.5) .
  • Experimental Validation : In A549 lung cancer cells, 1,2,3-Hexanetriol showed no effect on 70 kDa dye permeability or migration rates, unlike 1,6-Hexanediol .
    Design Tip : Use it to confirm that observed effects are not artifacts of solvent or general alcohol reactivity.

Advanced: How does hydroxyl group positioning influence the material properties of polymers synthesized with 1,2,3-Hexanetriol?

Methodological Answer:
The spatial arrangement of hydroxyl groups affects:

  • Crosslinking Density : Vicinal triols (e.g., 1,2,3-Hexanetriol) enhance branching in polyesters compared to distally spaced triols (e.g., 1,2,6-Hexanetriol) .
  • Hydrophilicity : Proximity of hydroxyl groups increases hydrogen bonding, impacting water absorption and degradation rates. Characterize via dynamic vapor sorption (DVS) .
  • Thermal Stability : TGA/DSC reveals lower decomposition temperatures for polymers with clustered hydroxyl groups due to reduced crystallinity .

Advanced: What methodologies resolve discrepancies between computational predictions and experimental measurements of 1,2,3-Hexanetriol’s glass transition temperature (Tg)?

Methodological Answer:

  • Molecular Dynamics (MD) : Use the LigParGen force field to parameterize atomic charges and validate against experimental Tg values (e.g., discrepancies arise from chain-length effects in simulations) .
  • Experimental Calibration : Measure Tg via differential scanning calorimetry (DSC) at cooling rates of 10 K/min. For 1,2,3-Hexanetriol, expect Tg ≈ 190–200 K, similar to glycerol analogs .
    Troubleshooting : Adjust MD simulation box size and equilibration time to account for hydrogen-bonding dynamics .

Advanced: How can researchers investigate the role of 1,2,3-Hexanetriol in modulating aerosol particle evaporation kinetics?

Methodological Answer:

  • Cavity Ring-Down Spectroscopy (CRDS) : Track real-time changes in aerosol refractive index and size during evaporation under controlled RH (<10%) .
  • Vapor Pressure Estimation : Use the Maxwell equation with evaporation rate data from Bessel beam optical traps. For 1,2,3-Hexanetriol, vapor pressure ≈ 0.2 mPa (similar to 1,2,6-Hexanetriol) .
    Data Analysis : Fit Lorenz-Mie theory to extinction spectra for size-resolved evaporation rates .

Advanced: What experimental strategies address contradictions in bioactivity data for 1,2,3-Hexanetriol across cell models?

Methodological Answer:

  • Dose-Response Curves : Test concentrations from 1 µM to 10 mM to identify non-linear effects (e.g., hormesis).
  • Cell-Specific Factors : Compare permeability in cancer (A549) vs. primary cells, as NPC composition varies .
  • Metabolic Profiling : Use LC-MS to detect metabolites (e.g., oxidized derivatives) that may confound activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.